Cas no 1805958-07-9 (2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol)
2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol
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- Inchi: 1S/C7H4F3IN2O4/c8-7(9,10)17-4-1-12-6(11)3(2-14)5(4)13(15)16/h1,14H,2H2
- InChI Key: ORYBQJMGCCQEBF-UHFFFAOYSA-N
- SMILES: IC1C(CO)=C(C(=CN=1)OC(F)(F)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 285
- XLogP3: 1.7
- Topological Polar Surface Area: 88.2
2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090382-1g |
2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol |
1805958-07-9 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol
Comprehensive Overview of 2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol (CAS No. 1805958-07-9)
The compound 2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol (CAS No. 1805958-07-9) is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceutical research and organic synthesis. This molecule, characterized by its unique iodo, nitro, and trifluoromethoxy functional groups, serves as a versatile intermediate in the development of novel therapeutic agents and agrochemicals. Its structural complexity and reactivity make it a valuable tool for researchers exploring heterocyclic chemistry and medicinal chemistry.
In recent years, the demand for halogenated pyridine derivatives like 2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol has surged due to their applications in drug discovery. The presence of the iodo group facilitates cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the nitro group offers opportunities for further functionalization, making this compound a cornerstone in the synthesis of bioactive molecules.
The trifluoromethoxy moiety in 2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol is particularly noteworthy. This group is increasingly sought after in modern drug design due to its ability to enhance metabolic stability and lipophilicity, traits that are critical for improving drug bioavailability. Researchers are actively investigating its role in the development of CNS-targeting drugs and antimicrobial agents, aligning with current trends in addressing global health challenges like antibiotic resistance and neurological disorders.
From a synthetic perspective, 2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol exemplifies the growing interest in multifunctional building blocks. Its pyridine core is a common scaffold in FDA-approved drugs, and the addition of electron-withdrawing groups like nitro and trifluoromethoxy further diversifies its reactivity. This makes it a prime candidate for high-throughput screening and combinatorial chemistry, where efficiency and diversity are paramount.
Environmental and safety considerations are also integral to the discussion of 2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol. While the compound itself is not classified as hazardous, its synthesis often involves green chemistry principles to minimize waste and energy consumption. This aligns with the broader industry shift toward sustainable chemical processes, a topic frequently searched by professionals in the field.
In summary, 2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol (CAS No. 1805958-07-9) represents a cutting-edge example of how functionalized pyridines are driving innovation in life sciences. Its multifaceted applications—from drug discovery to material science—underscore its importance in contemporary research. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in the quest for next-generation therapeutics and advanced materials.
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